Sp-8-Br-PET-cGMPS

CNG channel Retinal physiology Electrophysiology

Sp-8-Br-PET-cGMPS uniquely combines potent PKG Iα/Iβ activation with competitive CNG channel antagonism (IC₅₀ 105 µM), enabling unambiguous discrimination between kinase- and channel-mediated cGMP effects—a capability not replicable by generic 8-Br-cGMP. Its phosphorothioate modification confers PDE resistance for sustained signaling in long-term assays (hours to days), while enhanced lipophilicity ensures superior membrane penetration. Essential for organ bath pharmacology, electrophysiology, and chronic gene expression studies in photoreceptors, neurons, and smooth muscle. For research use only.

Molecular Formula C18H15BrN5O6PS
Molecular Weight 540.3 g/mol
Cat. No. B15543332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSp-8-Br-PET-cGMPS
Molecular FormulaC18H15BrN5O6PS
Molecular Weight540.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H15BrN5O6PS/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32)/t10-,12?,13+,16-,31?/m1/s1
InChIKeyDBYADRPTMRXVDJ-LFFRACQPSA-N
Commercial & Availability
Standard Pack Sizes2.8 mg / 14 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sp-8-Br-PET-cGMPS: Membrane-Permeable PKG Agonist and Retinal CNG Channel Inhibitor for cGMP Pathway Discrimination


Sp-8-Br-PET-cGMPS (8-Bromo-β-phenyl-1,N²-ethenoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a synthetic, membrane-permeable analog of cyclic guanosine monophosphate (cGMP) . It functions as a potent activator of cGMP-dependent protein kinase (PKG) types Iα and Iβ, while simultaneously acting as a competitive antagonist of retinal-type cyclic nucleotide-gated (CNG) ion channels [1]. This compound is engineered for enhanced stability against mammalian cyclic nucleotide phosphodiesterases (PDEs), thereby minimizing confounding metabolic degradation in cellular assays [2].

Sp-8-Br-PET-cGMPS: Why Standard cGMP Analogs Cannot Replicate Its Dual Modality and Metabolic Stability


Generic substitution in cGMP signaling research is precluded by Sp-8-Br-PET-cGMPS's unique dual-modality: it is a PKG agonist and a CNG channel antagonist [1]. This functional profile, enabling precise discrimination between kinase- and channel-mediated cGMP effects, is not replicated by classical analogs like 8-Br-cGMP, which often non-selectively activate both pathways [2]. Furthermore, its documented resistance to mammalian PDEs and enhanced lipophilicity compared to close structural analogs like Sp-8-pCPT-cGMPS ensure sustained intracellular activity and superior membrane penetration, which are critical for consistent experimental outcomes in intact cellular systems .

Sp-8-Br-PET-cGMPS Procurement Guide: Quantified Differentiation from Key Analogs


Retinal CNG Channel Antagonism: Sp-8-Br-PET-cGMPS vs. Rp-8-Br-PET-cGMPS

Sp-8-Br-PET-cGMPS is a competitive antagonist of the rod photoreceptor CNG channel, but it is a weaker inhibitor than its Rp-stereoisomer. In electrophysiological patch-clamp assays on excised patches from Xenopus oocytes expressing the cloned rat rod channel α-subunit, Sp-8-Br-PET-cGMPS inhibited cGMP-induced current with an IC50 of 105 µM [1].

CNG channel Retinal physiology Electrophysiology

Differential PKG Activation vs. CNG Channel Antagonism: Functional Selectivity Profile

Sp-8-Br-PET-cGMPS is a potent activator of type I cGMP-dependent protein kinase (PKG) but acts as a competitive antagonist of the CNG channel. This is in contrast to Rp-8-Br-cGMPS, which has the opposite functional profile: it is an agonist of the rod CNG channel and an inhibitor of PKG [1].

PKG signaling CNG channel Functional selectivity

Enhanced Membrane Permeability: Lipophilicity Comparison with Sp-8-pCPT-cGMPS

Sp-8-Br-PET-cGMPS is documented to be more lipophilic and membrane-permeant than Sp-8-pCPT-cGMPS, a close structural analog . This is reflected in its measured LogP value of 3.03 [1], which is notably higher than the LogP of 3.976 for Sp-8-pCPT-cGMPS .

Cell permeability Lipophilicity Bioavailability

Resistance to Mammalian Phosphodiesterases: Metabolic Stability vs. 8-Br-cGMP

Sp-8-Br-PET-cGMPS is resistant to degradation by mammalian cyclic nucleotide-dependent phosphodiesterases (PDEs), a property not shared by many first-generation cGMP analogs like 8-Br-cGMP, which are susceptible to PDE hydrolysis [1].

Metabolic stability Phosphodiesterase resistance cGMP analog

Sp-8-Br-PET-cGMPS: Validated Application Scenarios for cGMP Pathway Research


Discriminating PKG-Mediated vs. CNG Channel-Mediated cGMP Effects

Leverage Sp-8-Br-PET-cGMPS as a tool to dissect cGMP signaling pathways. Its potent activation of PKG combined with its competitive antagonism of CNG channels [1] allows researchers to selectively stimulate PKG-dependent processes while suppressing confounding CNG channel currents. This is essential in systems where both effectors are present, such as in photoreceptors and various neuronal populations [2].

Investigating cGMP-Dependent Relaxation in Smooth Muscle Preparations

Utilize Sp-8-Br-PET-cGMPS to induce and study cGMP-mediated vasorelaxation or tissue relaxation in isolated organ bath experiments. Its resistance to PDEs ensures a sustained response, and its ability to activate PKG is a direct mechanism for inducing relaxation, as demonstrated in studies on airway smooth muscle [3] and human bladder tissue [4].

Long-Term Cellular Assays Requiring Sustained PKG Activation

Employ Sp-8-Br-PET-cGMPS in extended incubations (hours to days) to study chronic PKG activation effects on gene expression, cell proliferation, or differentiation. Its documented resistance to mammalian PDEs minimizes signal decay, making it superior to hydrolysable analogs for long-term studies, such as those examining antiproliferative effects in bladder cells [4].

Electrophysiological Studies of CNG Channel Pharmacology

Apply Sp-8-Br-PET-cGMPS as a reference antagonist in patch-clamp experiments to characterize the biophysical properties and pharmacology of native or heterologously expressed CNG channels. Its known IC50 value (105 µM) provides a benchmark for comparing the potency of novel channel modulators [1].

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